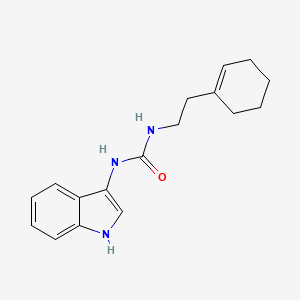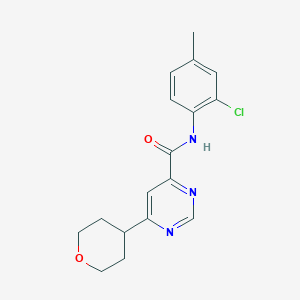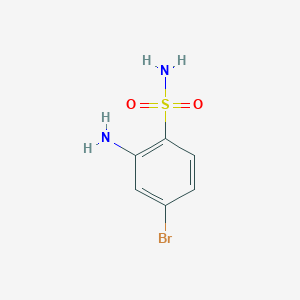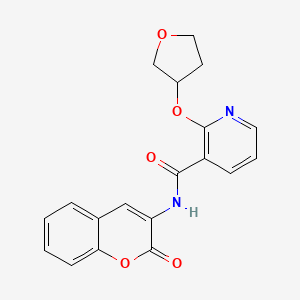
1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1H-indol-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been studied extensively for its potential in cancer therapy due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis.
科学的研究の応用
Synthesis and Structural Analysis
The compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, closely related to the queried compound, has been synthesized and its structure characterized using various spectroscopic techniques. This compound crystallizes in the monoclinic space group and its antitumor activity was analyzed by MTT assay. Additionally, a docking study into CDK4 protein suggested potential interactions with active site residues, indicating its potential in cancer research and treatment (Hu et al., 2018).
Corrosion Inhibition
Derivatives of urea, specifically 1,3,5-triazinyl urea derivatives, have shown significant corrosion inhibition properties for mild steel in acidic solutions. This indicates a potential application of such compounds, including those structurally similar to the queried compound, in corrosion protection and materials science (Mistry et al., 2011).
Biological Activity Analysis
In another study, the compound N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, which shares structural similarities with the queried compound, was analyzed for its biological activity. It's part of a series being studied for biological activities, with specific attention to its crystal structure and hydrogen bonding characteristics, which could be crucial in understanding its interactions with biological molecules (Saharin et al., 2008).
Synthesis Methodologies
Further research has focused on synthesizing derivatives of urea and thiourea, incorporating the indolyl moiety. These compounds have been synthesized using efficient methodologies and have shown potential biological activities, indicating the wide applicability of urea derivatives in pharmaceuticals (Yan et al., 2014).
Enzyme Inhibition Studies
Additionally, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against urease enzyme. These studies indicate the potential of such compounds in therapeutic applications, particularly in targeting specific enzymes (Nazir et al., 2018).
作用機序
Target of Action
The primary targets of the compound “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. This compound is structurally related to indole derivatives, which are known to have diverse biological and clinical applications
Mode of Action
Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . .
Biochemical Pathways
The biochemical pathways affected by “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. Indole derivatives are known to be involved in a wide range of biochemical pathways , so it is possible that this compound could affect similar pathways
Result of Action
The molecular and cellular effects of “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. Based on its structural similarity to indole derivatives, it may have a range of potential effects . .
特性
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h4-6,8-9,12,19H,1-3,7,10-11H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLOVLHUQZNZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)



![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/no-structure.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2805083.png)


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2805087.png)
